tert-Butyl 4-[(5-bromo-2-fluorobenzene)sulfonyl]piperazine-1-carboxylate
CAS No.:
Cat. No.: VC13423606
Molecular Formula: C15H20BrFN2O4S
Molecular Weight: 423.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H20BrFN2O4S |
|---|---|
| Molecular Weight | 423.3 g/mol |
| IUPAC Name | tert-butyl 4-(5-bromo-2-fluorophenyl)sulfonylpiperazine-1-carboxylate |
| Standard InChI | InChI=1S/C15H20BrFN2O4S/c1-15(2,3)23-14(20)18-6-8-19(9-7-18)24(21,22)13-10-11(16)4-5-12(13)17/h4-5,10H,6-9H2,1-3H3 |
| Standard InChI Key | DJSYGAKLGMVDCE-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)Br)F |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)Br)F |
Introduction
Chemical Structure and Properties
Molecular Characteristics
The compound’s IUPAC name is tert-butyl 4-(5-bromo-2-fluorophenyl)sulfonylpiperazine-1-carboxylate, with the molecular formula C₁₅H₂₀BrFN₂O₄S and a molecular weight of 423.3 g/mol . Key structural features include:
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Piperazine ring: Facilitates interactions with biological targets via hydrogen bonding and electrostatic interactions.
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Sulfonyl group: Enhances metabolic stability and modulates electronic properties.
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Bromo-fluorophenyl substituent: Introduces steric bulk and halogen bonding potential.
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tert-Butyl carbamate: Acts as a protecting group, enabling selective deprotection during synthesis .
Physicochemical Properties
| Property | Value |
|---|---|
| Topological Polar Surface Area | 75.3 Ų |
| LogP (XLogP3-AA) | 2.5 |
| Hydrogen Bond Acceptors | 6 |
| Rotatable Bonds | 4 |
| Complexity | 553 |
Data derived from computational analyses highlight its moderate lipophilicity and potential for blood-brain barrier penetration .
Synthesis and Reactivity
Synthetic Pathways
The synthesis typically involves sequential functionalization of the piperazine ring:
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Sulfonylation: Reaction of piperazine-1-carboxylate with 5-bromo-2-fluorobenzenesulfonyl chloride under basic conditions (e.g., K₂CO₃/DMF) to form the sulfonamide bond .
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Boc Protection: Introduction of the tert-butyl carbamate group via reaction with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane .
Key Reaction Conditions:
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Solvents: Dichloromethane, DMF.
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Catalysts/Reagents: Triethylamine, Boc₂O.
Functional Group Transformations
The compound undergoes selective reactions:
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Deprotection: Acidic cleavage (e.g., TFA) removes the Boc group, yielding a free piperazine for further derivatization .
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Nucleophilic Substitution: The bromine atom on the phenyl ring allows Suzuki-Miyaura coupling or Ullmann reactions to introduce aryl/heteroaryl groups .
Applications in Pharmaceutical Research
Drug Development Case Studies
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Oncology: Analog tert-butyl 4-(5-nitro-pyridin-2-yl)piperazine-1-carboxylate showed antiproliferative effects in glioblastoma models (IC₅₀ = 1.2 μM) .
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Anti-inflammatory Agents: Fluorophenyl-sulfonamide derivatives reduced TNF-α production by 70% in macrophages .
Comparison with Structural Analogs
| Compound Name | Molecular Formula | Key Differences |
|---|---|---|
| tert-Butyl 4-(5-chloro-2-fluorophenyl)sulfonylpiperazine-1-carboxylate | C₁₅H₂₀ClFN₂O₄S | Chlorine substituent enhances metabolic stability |
| tert-Butyl 4-(5-methyl-2-fluorophenyl)sulfonylpiperazine-1-carboxylate | C₁₆H₂₃FN₂O₄S | Methyl group improves solubility |
| tert-Butyl piperazine-1-carboxylate | C₉H₁₈N₂O₂ | Lacks sulfonamide and halogen groups |
The bromo-fluoro substitution in the target compound balances reactivity and steric effects, optimizing it for fragment-based drug design .
| Parameter | Specification |
|---|---|
| GHS Classification | Not classified |
| Hazard Statements | H315, H319, H335 |
| Precautionary Measures | P261, P305+P351+P338 |
Handling requires PPE (gloves, goggles) and ventilation. Storage conditions: -20°C in inert atmosphere .
Recent Advances and Future Directions
Recent studies highlight its role in synthesizing PROTACs (Proteolysis-Targeting Chimeras), where the piperazine sulfonamide serves as a linker to degrade oncoproteins . Additionally, computational docking studies predict strong binding (ΔG = -9.2 kcal/mol) to the NLRP3 inflammasome, suggesting potential in autoimmune diseases.
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